molecular formula C11H15ClFNO2 B13609442 Methyl2-amino-3-(2-fluorophenyl)-2-methylpropanoatehydrochloride

Methyl2-amino-3-(2-fluorophenyl)-2-methylpropanoatehydrochloride

Cat. No.: B13609442
M. Wt: 247.69 g/mol
InChI Key: VIAOUIAUTCOPIO-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate hydrochloride is a fluorinated amino acid ester derivative with a hydrochloride salt. Its structure features:

  • A 2-fluorophenyl group at the β-position of the propanoate chain.
  • A methyl substituent on the α-carbon adjacent to the amino group.
  • A methyl ester moiety, enhancing lipophilicity compared to carboxylic acid analogs.

The compound’s design combines halogenation and branching to modulate physicochemical and pharmacological properties.

Properties

Molecular Formula

C11H15ClFNO2

Molecular Weight

247.69 g/mol

IUPAC Name

methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate;hydrochloride

InChI

InChI=1S/C11H14FNO2.ClH/c1-11(13,10(14)15-2)7-8-5-3-4-6-9(8)12;/h3-6H,7,13H2,1-2H3;1H

InChI Key

VIAOUIAUTCOPIO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1F)(C(=O)OC)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-amino-3-(2-fluorophenyl)-2-methylpropanoatehydrochloride typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl2-amino-3-(2-fluorophenyl)-2-methylpropanoatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl2-amino-3-(2-fluorophenyl)-2-methylpropanoatehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl2-amino-3-(2-fluorophenyl)-2-methylpropanoatehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Halogenation Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents Molecular Weight Key Features Source
Methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate HCl* C11H14ClFNO2 2-fluoro, α-methyl 253.69 (calc.) Ortho-fluorine; branched chain Target
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl C10H13ClFNO2 4-fluoro 233.67 Para-fluorine; linear chain
Methyl 2-amino-2-methyl-3-phenylpropanoate HCl C11H16ClNO2 Phenyl (no F), α-methyl 229.70 No halogen; branched chain
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl C9H11Cl2NO2 2-chloro (phenyl), acetate chain 244.10 Chlorine substituent; shorter chain
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine HCl C10H14Cl2FN 3-chloro-2-fluoro, amine backbone 258.13 Dual halogen; amine structure
Key Observations:

Para-fluorination enhances electron-withdrawing effects, which may improve binding affinity in receptor interactions. Substitution with chlorine (e.g., in and ) increases lipophilicity (Cl > F) and may alter metabolic stability.

Acetate derivatives (e.g., ) have shorter chains, which may reduce bioavailability due to lower solubility.

Pharmacological Implications :

  • The hydrochloride salt improves water solubility across all analogs.
  • Ortho-fluorinated phenyl groups (target compound) may hinder π-π stacking in protein binding compared to para-substituted analogs .
  • Dual halogenation (e.g., 3-chloro-2-fluoro in ) could enhance target selectivity but increase toxicity risks.

Functional Group Variations: Ester vs. Acid vs. Amine

  • Ester vs. Acid: Compared to propanoic acid hydrochlorides (e.g., 2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid HCl in ), ester derivatives like the target compound exhibit higher lipophilicity, favoring membrane permeability but reduced renal clearance.

Biological Activity

Methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate hydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate hydrochloride is characterized by the following chemical structure:

  • Molecular Formula : C10H13ClFNO2
  • Molecular Weight : 221.67 g/mol

This compound features a fluorinated aromatic ring, which is often associated with enhanced biological activity due to increased lipophilicity and altered binding interactions with biological targets.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antitumor properties. For instance, analogs have shown effectiveness against various cancer cell lines, suggesting a potential application in cancer therapy .
  • Enzyme Inhibition : Compounds related to methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate hydrochloride have been studied for their ability to inhibit specific enzymes, particularly protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling pathways .
  • Interaction with Receptors : The presence of the 2-fluorophenyl group may enhance the binding affinity of the compound to specific receptors or enzymes, facilitating its biological effects.
  • Modulation of Signaling Pathways : By inhibiting PTPs, this compound could potentially disrupt signaling pathways involved in cell growth and proliferation, making it a candidate for further investigation in cancer treatment .

Antitumor Studies

A study focusing on related compounds demonstrated that they exhibit cytotoxic effects on various cancer cell lines, including HL60 (human leukemia) and MCF7 (breast cancer) cells. The mechanism involved apoptosis induction and cell cycle arrest, indicating a multifaceted approach to antitumor activity .

Enzyme Inhibition Studies

Research has shown that methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate hydrochloride analogs act as mixed inhibitors of PTPs. For instance, one study reported an IC50 value of approximately 1.37 µM against YopH, a pathogenic PTP, highlighting the compound's selectivity and potency in inhibiting specific enzymatic activities .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorCytotoxicity against HL60, MCF7
Enzyme InhibitionIC50 = 1.37 µM for YopH
Apoptosis InductionInduces apoptosis in cancer cells

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